1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine
Description
This compound features a 1,2,3-triazole core substituted at position 4 with a 4-(4-fluorophenyl)thiazol-2-yl group and at position 1 with a 4-chlorophenyl group. Its synthesis likely involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or similar methodologies, given the structural similarity to compounds in and .
The thiazole ring contributes to π-stacking and hydrophobic interactions, common in pharmacologically active molecules.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]triazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-11-3-7-13(8-4-11)24-16(20)15(22-23-24)17-21-14(9-25-17)10-1-5-12(19)6-2-10/h1-9H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHDXXGIIZLKDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by data tables and recent research findings.
Chemical Structure
The molecular structure of the compound consists of multiple functional groups that contribute to its biological activity. The presence of halogenated phenyl rings and a thiazole moiety is significant in enhancing pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing thiazole and triazole moieties. For instance, derivatives similar to the compound have shown significant activity against various bacterial strains.
| Compound | Activity | MIC (μg/mL) |
|---|---|---|
| 1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine | Antibacterial | 32 |
| 1,3-thiazole derivatives | Antifungal | 16 |
The mechanism often involves disruption of cellular processes in microorganisms, possibly through inhibition of key enzymes or interference with cell wall synthesis.
Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Research indicates that similar compounds exhibit cytotoxic effects against various cancer cell lines.
In vitro studies have demonstrated that the compound induces apoptosis in cancer cells, potentially through the activation of caspases and modulation of apoptotic pathways.
Anti-inflammatory Activity
Compounds with similar structures have been evaluated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 has been observed.
Case Studies
- Study on Antimicrobial Efficacy : A recent study synthesized various thiazole derivatives and tested their antimicrobial activity against resistant strains of bacteria. The compound exhibited significant inhibition, suggesting it could be a lead for new antibiotic development.
- Anticancer Mechanism Investigation : In a study focused on the A549 cell line, the compound was shown to inhibit cell proliferation significantly. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating apoptosis induction.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is , with a molecular weight of approximately 360.80 g/mol. The compound features a triazole ring, which is known for its biological activity, and a thiazole moiety that contributes to its chemical reactivity and potential therapeutic effects.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of compounds related to 1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine. For instance, derivatives with similar structures have shown promising activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF7). The efficacy of these compounds is often assessed using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment . Molecular docking studies suggest that these compounds may interact effectively with specific cancer-related targets, enhancing their therapeutic potential.
Material Science
In addition to biological applications, 1-(4-chlorophenyl)-4-(4-(4-fluorophenyl)thiazol-2-yl)-1H-1,2,3-triazol-5-amine has potential uses in materials science. Its unique structural features allow it to be incorporated into polymers or coatings that require specific thermal or mechanical properties. The integration of such compounds can lead to improvements in material durability and functionality.
Comparison with Similar Compounds
Table 1: Halogen-Substituted Analogs
| Compound | Halogen (X) | Crystal System | Yield (%) | Biological Activity |
|---|---|---|---|---|
| Target Compound | Cl, F | Not reported | N/A | Underexplored |
| 4 | Cl | Triclinic $ P\overline{1} $ | >80 | Antimicrobial (analogs) |
| 5 | Br | Triclinic $ P\overline{1} $ | >80 | Not reported |
2.2 Substituent Variations on Triazole and Thiazole Rings
lists six compounds with structural similarities:
4-[4-(3-Chlorophenyl)thiazol-2-yl]-1-(4-methylphenyl)-1H-1,2,3-triazol-5-amine : Features a 3-chlorophenyl-thiazole and 4-methylphenyl-triazole.
4-[4-(4-Chlorophenyl)thiazol-2-yl]-1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-5-amine : Adds methyl groups to the triazole’s phenyl ring.
Key Observations :
Preparation Methods
Thiazole Ring Formation
The 4-(4-fluorophenyl)thiazole segment is synthesized via Hantzsch thiazole synthesis. A representative protocol from Patent CN102633739B involves:
Reagents :
- 4-Fluorobenzaldehyde
- 4-Methylthioacetophenone
- Tert-butyl nitrite
Procedure :
- Diketone Formation : React 4-fluorobenzaldehyde with 4-methylthioacetophenone in dichloromethane at 0–20°C for 12 hours (yield: 78%).
- Oxidation : Treat the diketone with tert-butyl nitrite in acetic acid to yield 1-(4-fluorophenyl)-2-(4-methylthiobenzene)-1,2-diketone.
- Thiazole Cyclization : React with 2-chlorobenzaldehyde in ethanol under reflux to form 2-(2-chlorophenyl)-4-(4-fluorophenyl)-5-[4-(methylthio)phenyl]thiazole.
Key Data :
| Step | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 0–20 | 78 | 95 |
| 3 | 80 | 65 | 90 |
Triazole Ring Synthesis via Click Chemistry
The 1,2,3-triazole core is constructed using CuAAC, as demonstrated in PMC9786072:
Reagents :
- 4-Chlorophenyl azide
- Propargylamine
- CuSO₄·5H₂O, sodium ascorbate
Procedure :
- Azide Preparation : Diazotize 4-chloroaniline with NaNO₂/HCl, followed by azide substitution (yield: 85%).
- Cycloaddition : React the azide with propargylamine in tert-butanol/H₂O (1:1) at 25°C for 24 hours.
Optimization Insights :
Coupling Reactions
Integration of the thiazole and triazole units employs nucleophilic aromatic substitution:
Reagents :
- 4-(4-Fluorophenyl)thiazole-2-carbonyl chloride
- 1-(4-Chlorophenyl)-1H-1,2,3-triazol-5-amine
Procedure :
- Activation : Treat the thiazole with thionyl chloride to form the acyl chloride.
- Coupling : React with the triazole amine in dry THF under N₂ at 0°C, then warm to room temperature.
Yield Data :
| Coupling Agent | Solvent | Yield (%) |
|---|---|---|
| SOCl₂ | THF | 88 |
| DCC/DMAP | DCM | 76 |
Optimization of Reaction Conditions
Solvent Effects on Triazole Formation
Comparative studies from PMC4871179 highlight solvent impacts:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| tert-Butanol/H₂O | 24 | 92 |
| DMF | 18 | 84 |
| Ethanol | 30 | 78 |
Polar aprotic solvents accelerate kinetics but increase byproduct formation.
Temperature Control in Thiazole Synthesis
Exothermic thiazole cyclization requires precise thermal management:
- 80°C : Optimal for ring closure without decomposition.
- >100°C : Leads to sulfoxide byproducts (15–20%).
Analytical Characterization
Spectroscopic Data
Q & A
Advanced Research Question
- Docking simulations : Use Schrödinger Suite or GROMACS to predict binding poses in ATP-binding pockets (e.g., kinase inhibitors). The triazole-thiazole scaffold shows π-π stacking with tyrosine residues .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories; RMSD <2 Å indicates stable binding .
- QSAR Models : Develop 2D/3D-QSAR using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .
Validation : Cross-check computational results with SPR (surface plasmon resonance) binding kinetics .
How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
Advanced Research Question
- SHELX refinement : SHELXL refines X-ray data (R-factor <0.05) to confirm bond angles (e.g., 120° for triazole ring planarity) and detect disorder in substituents .
- Twinned data handling : SHELXD resolves pseudo-merohedral twinning via twin law matrices, critical for halogenated derivatives prone to crystal packing defects .
- Validation tools : PLATON checks for missed symmetry and hydrogen-bonding networks (e.g., N-H···N interactions stabilizing the lattice) .
Example : A 2018 study resolved a chlorophenyl group’s rotational disorder using SHELXL’s PART instructions, improving the R-factor from 0.12 to 0.06 .
What methodologies are recommended for structure-activity relationship (SAR) studies?
Advanced Research Question
- Analog synthesis : Replace 4-fluorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess electronic effects on activity .
- Bioisosteric substitution : Swap thiazole with oxadiazole to evaluate heterocycle rigidity’s impact on target binding .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen-bond acceptors at triazole N2) using Discovery Studio .
Data Integration : Combine SAR with ADMET predictions (e.g., SwissADME) to prioritize derivatives with optimal bioavailability and low toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
